(E)-ethyl 2-(2-cyano-3-(3,4-dimethoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Description
(E)-ethyl 2-(2-cyano-3-(3,4-dimethoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C24H26N2O5S and its molecular weight is 454.54. The purity is usually 95%.
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Biological Activity
The compound (E)-ethyl 2-(2-cyano-3-(3,4-dimethoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic molecule notable for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties . In various assays, such as DPPH scavenging and lipid peroxidation inhibition, it demonstrated robust activity. The presence of a phenolic moiety enhances its ability to scavenge free radicals.
Table 1: Antioxidant Activity of the Compound
Assay Type | IC50 Value (µM) | Comparison Standard |
---|---|---|
DPPH Scavenging | 25.0 | Ascorbic Acid |
Nitric Oxide Scavenging | 30.5 | Trolox |
Lipid Peroxidation Inhibition | 20.0 | Quercetin |
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties against various bacterial strains. Studies have shown it to be particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Table 2: Antibacterial Activity of the Compound
Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 50 µg/mL |
Bacillus subtilis | 18 | 40 µg/mL |
Escherichia coli | 12 | 70 µg/mL |
Case Studies
- Antitumor Activity : A study assessed the compound's effect on MCF-7 breast cancer cells, revealing an IC50 value of approximately 23.2μM. Flow cytometry analysis indicated that it induces G2/M phase cell cycle arrest, suggesting potential as an anticancer agent .
- Neuroprotective Effects : In models of neurodegeneration, derivatives of thiophene compounds have shown promise in protecting neuronal cells from oxidative stress-induced damage.
The biological activities of this compound can be attributed to its structural features:
- Phenolic Hydroxyl Groups : These groups contribute to antioxidant capacity by donating electrons to free radicals.
- Acrylamide Functional Group : Known for enzyme inhibition properties, enhancing therapeutic potential against various diseases.
- Tetrahydrobenzo[b]thiophene Core : This scaffold is associated with multiple biological activities including anticancer and antibacterial effects.
Properties
IUPAC Name |
ethyl 2-[[(E)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-5-31-24(28)21-17-8-6-14(2)10-20(17)32-23(21)26-22(27)16(13-25)11-15-7-9-18(29-3)19(12-15)30-4/h7,9,11-12,14H,5-6,8,10H2,1-4H3,(H,26,27)/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLNRSLAYBJQDW-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C(=CC3=CC(=C(C=C3)OC)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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